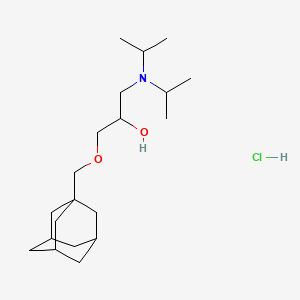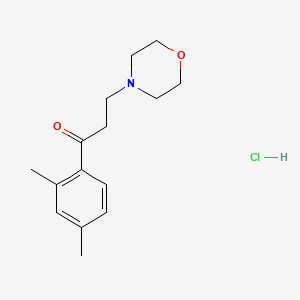
Eicosenoic acid, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a long-chain fatty acid with a molecular formula of C20H38O2 and a molecular weight of 310.5145 g/mol . This compound is commonly found in various plant oils and nuts, particularly in jojoba oil . It is one of several eicosenoic acids, which are characterized by having twenty carbon atoms and one double bond in their structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosenoic acid, (Z)-, can be synthesized through the hydrogenation of eicosadienoic acid. The process involves the selective hydrogenation of the double bonds in eicosadienoic acid using a palladium catalyst under mild conditions . Another method involves the isomerization of eicosenoic acid, (E)-, to eicosenoic acid, (Z)-, using a suitable isomerization catalyst .
Industrial Production Methods: Industrial production of eicosenoic acid, (Z)-, typically involves the extraction of the compound from natural sources such as jojoba oil. The oil is subjected to saponification, followed by acidification to release the free fatty acids. The eicosenoic acid is then purified using techniques such as distillation or chromatography .
Types of Reactions:
Oxidation: Eicosenoic acid, (Z)-, can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Eicosenoic acid, (Z)-, can participate in substitution reactions, particularly at the carboxyl group, to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or ozone in a solvent such as dichloromethane.
Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure and temperature conditions.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Hydroxy and keto derivatives of eicosenoic acid.
Reduction: Eicosanoic acid (a saturated fatty acid).
Substitution: Eicosenoic acid esters and amides.
Scientific Research Applications
Eicosenoic acid, (Z)-, has a wide range of scientific research applications:
Mechanism of Action
Eicosenoic acid, (Z)-, exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and function . It can also act as a signaling molecule, modulating various cellular pathways involved in inflammation and cell proliferation . The compound interacts with specific receptors on the cell surface, triggering downstream signaling cascades that regulate gene expression and cellular responses .
Comparison with Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid with a double bond at the ninth carbon atom.
Gondoic Acid:
Erucic Acid: A monounsaturated omega-9 fatty acid with a double bond at the thirteenth carbon atom.
Eicosenoic acid, (Z)-, stands out due to its specific applications in industrial and medical research, as well as its unique presence in jojoba oil .
Properties
IUPAC Name |
(Z)-icos-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/b19-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKTURVKRGQNQD-HNENSFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCC/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28933-89-3 |
Source


|
| Record name | Eicosenoic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028933893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














